N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1H-imidazole-4-sulfonamide
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Overview
Description
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1H-imidazole-4-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a pyridine ring, an imidazole ring, and a sulfonamide group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1H-imidazole-4-sulfonamide typically involves multi-step organic synthesis. One common approach is to start with the thiophene and pyridine precursors, which are then subjected to a series of reactions to introduce the imidazole and sulfonamide groups. Key steps may include:
Formation of the thiophene-pyridine intermediate: This can be achieved through a Suzuki-Miyaura coupling reaction, where a thiophene boronic acid is coupled with a pyridine halide in the presence of a palladium catalyst.
Introduction of the imidazole ring: The intermediate is then reacted with an imidazole derivative under suitable conditions to form the imidazole ring.
Sulfonamide formation: Finally, the sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1H-imidazole-4-sulfonamide can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1H-imidazole-4-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins . The exact mechanism depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
N-((5′-methyl-[2,2′-bithiophen]-5-yl)sulfonyl)acetamide: A compound with excellent urease inhibition activity.
Uniqueness
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1H-imidazole-4-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(2-thiophen-3-ylpyridin-4-yl)methyl]-1H-imidazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S2/c18-21(19,13-7-14-9-16-13)17-6-10-1-3-15-12(5-10)11-2-4-20-8-11/h1-5,7-9,17H,6H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTZACAHPCBMEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CNS(=O)(=O)C2=CN=CN2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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